molecular formula C17H24O2 B191237 Falcarindiol CAS No. 55297-87-5

Falcarindiol

Cat. No. B191237
CAS RN: 55297-87-5
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-UVTDQMKNSA-N
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Scientific Research Applications

Anticancer Properties

Anti-Inflammatory Effects

  • Falcarindiol inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage cells (Venkatesan et al., 2018).
  • It impairs the expression of inducible nitric oxide synthase by affecting IKK and JAK activation in rat primary astrocytes (Shiao et al., 2005).

Effects on Immune Response

  • Falcarindiol from Notopterygii Rhizoma suppresses dendritic cell maturation, indicating potential applications in autoimmune or allergic diseases (Mitsui et al., 2010).

Neurological Impact

  • It disrupts neural stem cell homeostasis and might affect the balance between self-renewal and differentiation of these cells (Kim et al., 2018).

Lipid Metabolism

  • Falcarindiol increases lipid content and upregulates PPARγ gene expression in human mesenchymal stem cells (Andersen et al., 2020).

Pathogen Resistance in Plants

  • It plays a role in the resistance of tomato plants to fungal and bacterial pathogens (Jeon et al., 2020).

Antimicrobial Properties

  • Exhibits antibacterial activity against certain bacteria and cytotoxicity against certain cell lines, suggesting potential use in food preservation and medicine (Meot-Duros et al., 2010).

Antioxidant and Enzyme Induction

  • Induces antioxidant and phase 2 drug-metabolizing enzymes, leading to cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).

Safety And Hazards

properties

IUPAC Name

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadeca-1,9-dien-4,6-diyne-3,8-diol

CAS RN

30779-95-4
Record name 1,9-Heptadecadiene-4,6-diyne-3,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
HR Jin, J Zhao, Z Zhang, Y Liao, CZ Wang… - Cell death & …, 2012 - nature.com
Falcarindiol (FAD) is a natural polyyne with various beneficial biological activities. We show here that FAD preferentially kills colon cancer cells but not normal colon epithelial cells. …
Number of citations: 87 www.nature.com
B Garrod, EJA Lea, BG Lewis - New Phytologist, 1979 - Wiley Online Library
… At a concentration of 100g ml" falcarindiol caused rapid electrolyte łoss from both … of 75 pg mlº falcarindiol. The hypothesis is advanced that falcarindiol acts on the plasma …
Number of citations: 46 nph.onlinelibrary.wiley.com
L Meot-Duros, S Cérantola, H Talarmin… - Food and Chemical …, 2010 - Elsevier
Bioassay-guided fractionation of a chloroformic extract obtained from Crithmum maritimum leaves led to the chemical isolation of falcarindiol, a polyacetylene widely distributed within …
Number of citations: 88 www.sciencedirect.com
K Furumi, T Fujioka, H Fujii, H Okabe, Y Nakano… - Bioorganic & medicinal …, 1998 - Elsevier
Four novel antiproliferative furanocoumarin ethers of falcarindiol, named japoangelols A (8.5), B (7.2), C (7.4), and D (8.4), were isolated from the root of Angelica japonica together with …
Number of citations: 58 www.sciencedirect.com
T Fujioka, K Furumi, H Fujii, H Okabe… - Chemical and …, 1999 - jstage.jst.go.jp
… four furanocoumarin ethers of falcarindiol, named japoangelols AD, were isolated together with caffeic acid methyl ester, four polyacetylenic compounds (panaxynol, falcarindiol, 8-O-…
Number of citations: 209 www.jstage.jst.go.jp
C Zhao, H Zheng, L Zhou, H Ji, L Zhao, W Yu, Q Gong - Molecules, 2021 - mdpi.com
… concentration of falcarindiol exerted … by falcarindiol while that of lasR was not affected by falcarindiol. The transcriptional activation of the lasI promoter was inhibited by falcarindiol in the …
Number of citations: 13 www.mdpi.com
M Miyazawa, H Shimamura, RC Bhuva… - Journal of Agricultural …, 1996 - ACS Publications
… falcarindiol ID 50 value versus Trp-P-1 was 0.096 μmol/mL. The antimutagenic activities of falcarindiol and falcarindiol … typhimurium TA100, which indicated that falcarindiol suppressed …
Number of citations: 52 pubs.acs.org
M Villegas, D Vargas, JD Msonthi, A Marston… - Planta …, 1988 - thieme-connect.com
… Abstract: Leaves of Heteromorpha trifoliata (Umbelliferae) furnished the antifungal compounds falcarindiol and sarisan after flash and lowpressure liquid chromatographies …
Number of citations: 69 www.thieme-connect.com
M Kobaek-Larsen, G Baatrup, M K. Notabi, RB El-Houri… - Nutrients, 2019 - mdpi.com
Falcarinol (FaOH) and falcarindiol (FaDOH) are cytotoxic and anti-inflammatory polyacetylenic oxylipins, which are commonly found in the carrot family (Apiaceae). FaOH and FaDOH …
Number of citations: 38 www.mdpi.com
M Kobaek-Larsen, RB El-Houri, LP Christensen… - Food & function, 2017 - pubs.rsc.org
Falcarinol (FaOH) and falcarindiol (FaDOH) are found in many food plants of the Apiaceae family. Carrots are a major dietary source of these polyacetylenes. Feeding azoxymethane (…
Number of citations: 51 pubs.rsc.org

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